molecular formula C8H8O2 B3044200 2-methylbenzoic acid CAS No. 70838-82-3

2-methylbenzoic acid

Cat. No.: B3044200
CAS No.: 70838-82-3
M. Wt: 137.14 g/mol
InChI Key: ZWLPBLYKEWSWPD-VJJZLTLGSA-N
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Description

2-Methylbenzoic acid, also known as o-toluic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is an isomer of p-toluic acid and m-toluic acid. This compound is characterized by a methyl group attached to the benzene ring at the ortho position relative to the carboxyl group. When purified and recrystallized, this compound forms needle-shaped crystals .

Scientific Research Applications

2-Methylbenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, 2-methylbenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . It is also advised to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Preparation Methods

2-Methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of o-xylene using nitric acid . Another method includes the etherification, Grignard reaction, and hydrolysis of 2,6-dichlorotoluene . Industrial production methods often rely on these synthetic routes due to their efficiency and yield.

Chemical Reactions Analysis

2-Methylbenzoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and bromine or chlorine for substitution reactions. Major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2-methylbenzoic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit the growth of certain bacteria by disrupting their cell membrane integrity . The carboxyl group plays a crucial role in these interactions by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

2-Methylbenzoic acid is similar to other toluic acids, such as p-toluic acid and m-toluic acid. its unique ortho substitution pattern gives it distinct chemical properties and reactivity. For example, the ortho position of the methyl group makes it more reactive in electrophilic aromatic substitution reactions compared to its para and meta isomers .

Similar compounds include:

Properties

IUPAC Name

2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPBLYKEWSWPD-VJJZLTLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-1,4-dihydrobenzoic acid (0.085 g, 0.05 mmol; 81% pure, from Aldrich Chemical Company) in decalin (5 mL) under a nitrogen atmosphere was added the polysiloxane matrix material containing a homogeneous dispersion of metal particles (0.100 g). The solution was heated to reflux for 19 h. On cooling the reaction mixture was diluted with hexane (25 mL) and extracted with aqueous sodium hydroxide (5%) solution (2×5 mL). The basic aqueous solution was acidified and extracted with chloroform (3×4 mL). The combined organic layer was dried over anhydrous sodium sulfate. Removal of solvent on rotary evaporator gave 2-methylbenzoic acid (0.065 g. 96%). IR(KBr) 3600-2000 (br), 2923, 1694, 1300, 920, 731 cm-1. 1H NMR (300 MHz, CDCl3) δ8..03 (ddd, J=8.5, 3.0, 1.5 Hz, 1 H), 7.42 (td, J=8.5, 1.5 Hz, 1H, 7.26 (td, J=8.5, 1.5 Hz, 1H), 7.22 (dd, J=8.5, 1.5 Hz, 1H), 2.64 (s, 3H).
Quantity
0.085 g
Type
reactant
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5 mL
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solvent
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polysiloxane
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0 (± 1) mol
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reactant
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
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reactant
Reaction Step One
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0.16 g
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reactant
Reaction Step One
[Compound]
Name
Co(AA)2
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0 (± 1) mol
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reactant
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1.06 g
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[Compound]
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resultant mixture
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Yield
40%
Yield
10%

Synthesis routes and methods III

Procedure details

In an oxygen atmosphere, a mixture of 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide, 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3 and 25 milliliters of acetic acid was stirred at a temperature of 100° C. for 6 hours. As a result, o-xylene was transformed into phthalic acid (yield 18%) and o-methylbenzoic acid (yield 71%) with a transformation rate of 92%.
Quantity
0 (± 1) mol
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reactant
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0.16 g
Type
reactant
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[Compound]
Name
Co(AA)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods IV

Procedure details

A 75 ml Fisher-Porter tube was charged with 2.5 gms of p-tolyl thallium bis(trifluoroacetate), 10 ml of toluene, 5 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride. The reaction mixture was stirred at room temperature under 84 psig of CO pressure. There was no appreciable uptake of CO nor could any toluic acid be isolated from the reaction product after the workup procedure of Example 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

ANone: The molecular formula of 2-methylbenzoic acid is C8H8O2, and its molecular weight is 136.15 g/mol.

ANone: Key spectroscopic data for this compound include:

    A: The ortho-methyl group in this compound introduces steric hindrance, affecting its physical and chemical properties. Research indicates that it adopts a non-planar conformation, unlike benzoic acid, and exhibits enhanced acidity in the gas phase, attributed to a pole-induced dipole interaction in the anion. []

    ANone: Several analytical methods have been employed to analyze this compound:

    • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, has been used to measure this compound levels in various matrices, including eel plasma and pharmaceutical formulations. [, ]
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to quantify this compound, especially at trace levels, in complex matrices like fruits, vegetables, and mint. []

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